Epoxidation Reactivity Advantage Over 1-Methylcyclohexene in Zeolite-Catalyzed Systems
In zeolite titanium beta-catalyzed epoxidation, methylenecyclohexane exhibits approximately twice the reactivity of 1-methylcyclohexene [1]. This outcome directly contradicts predictions based solely on electronic effects of substituents, which would anticipate the reverse reactivity order, and points to dominant steric effects at the titanium active site that favor the exocyclic double bond geometry [1].
| Evidence Dimension | Relative epoxidation reactivity |
|---|---|
| Target Compound Data | Reactivity ratio: ~2.0 |
| Comparator Or Baseline | 1-Methylcyclohexene (reactivity ratio = 1.0, baseline) |
| Quantified Difference | ~2-fold higher reactivity for methylenecyclohexane |
| Conditions | Zeolite titanium beta catalyst; hydrogen peroxide oxidant |
Why This Matters
For catalytic oxidation screening or process development, this 2-fold reactivity differential translates to reduced catalyst loading, shorter reaction times, or higher throughput—directly impacting procurement volume and operational cost calculations.
- [1] Zeolite Titanium Beta as a Selective Catalyst in the Epoxidation of Bulky Alkenes. Journal of Catalysis (via CNKI). View Source
